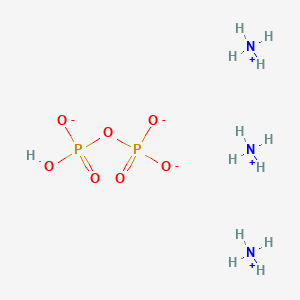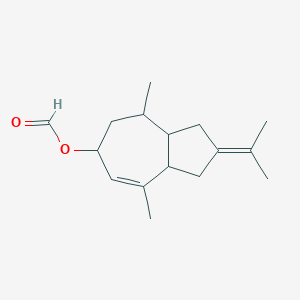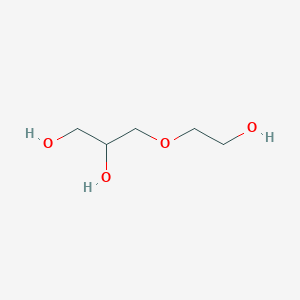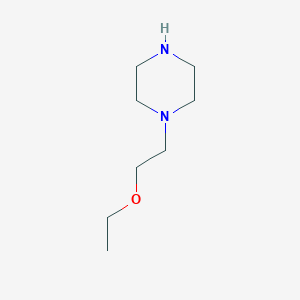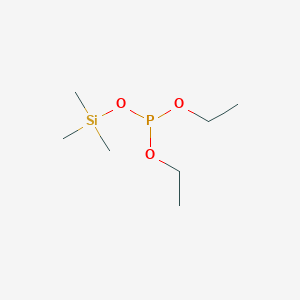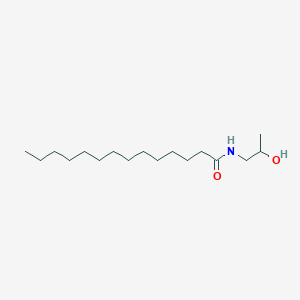
N-(2-Hydroxypropyl)myristamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxypropyl)myristamide (HPMA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HPMA is a derivative of myristic acid, which is a saturated fatty acid found in coconut oil and other natural sources.
Mechanism of Action
The mechanism of action of N-(2-Hydroxypropyl)myristamide is not fully understood. However, it is believed that N-(2-Hydroxypropyl)myristamide exerts its effects by modulating various signaling pathways in cells. For example, N-(2-Hydroxypropyl)myristamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2-Hydroxypropyl)myristamide has also been shown to activate the Nrf2 pathway, which is involved in cellular protection against oxidative stress.
Biochemical and Physiological Effects:
N-(2-Hydroxypropyl)myristamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Hydroxypropyl)myristamide can inhibit the proliferation of cancer cells and reduce inflammation. In vivo studies have shown that N-(2-Hydroxypropyl)myristamide can improve cognitive function in animal models of Alzheimer's disease and protect against ischemic brain injury. N-(2-Hydroxypropyl)myristamide has also been shown to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Hydroxypropyl)myristamide in lab experiments is its versatility. N-(2-Hydroxypropyl)myristamide can be easily modified to suit different experimental needs, such as by attaching various functional groups to the molecule. Additionally, N-(2-Hydroxypropyl)myristamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-(2-Hydroxypropyl)myristamide is its cost. N-(2-Hydroxypropyl)myristamide is a synthetic compound that can be expensive to produce in large quantities.
Future Directions
There are several future directions for N-(2-Hydroxypropyl)myristamide research. One area of interest is the development of N-(2-Hydroxypropyl)myristamide-based drug delivery systems for targeted cancer therapy. Another area of interest is the use of N-(2-Hydroxypropyl)myristamide as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, N-(2-Hydroxypropyl)myristamide could be further modified to improve its properties, such as by increasing its solubility or reducing its toxicity. Overall, N-(2-Hydroxypropyl)myristamide has the potential to be a valuable tool in various fields of research and industry.
Synthesis Methods
The synthesis of N-(2-Hydroxypropyl)myristamide involves the reaction of myristic acid with 2-hydroxypropylamine. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The yield of N-(2-Hydroxypropyl)myristamide is typically around 70-80%.
Scientific Research Applications
N-(2-Hydroxypropyl)myristamide has been studied for its potential applications in various fields, including biomedical research, pharmaceuticals, and industrial chemistry. In biomedical research, N-(2-Hydroxypropyl)myristamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells. In pharmaceuticals, N-(2-Hydroxypropyl)myristamide has been used as a surfactant and emulsifier in drug formulations. In industrial chemistry, N-(2-Hydroxypropyl)myristamide has been used as a lubricant and in the production of plastics and other materials.
properties
CAS RN |
10525-14-1 |
|---|---|
Product Name |
N-(2-Hydroxypropyl)myristamide |
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16(2)19/h16,19H,3-15H2,1-2H3,(H,18,20) |
InChI Key |
WGBIOGHOLKYEAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCC(C)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(C)O |
Other CAS RN |
68855-61-8 10525-14-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




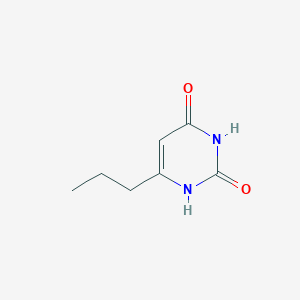


![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

